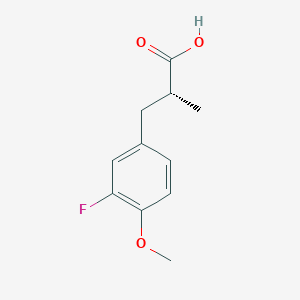

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, attached to a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzalde

Análisis De Reacciones Químicas

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides.

Decarboxylation Pathways

The compound undergoes thermal or radical-mediated decarboxylation, influenced by its stereochemistry.

-

Thermal Decarboxylation : At 150–200°C, yields propane derivatives via CO<sub>2</sub> loss. Lead tetraacetate accelerates this process through radical intermediates .

-

Halodecarboxylation : With CCl<sub>4</sub> or BrCCl<sub>3</sub> under UV light, forms halogenated products (e.g., 3-(3-fluoro-4-methoxyphenyl)-2-methylpropane chloride) via a chain mechanism involving trichloromethyl radicals .

Mechanistic Insight :

The reaction proceeds through a Pb(III)-halide intermediate, where the carboxylate radical decomposes to release CO<sub>2</sub>, followed by halogen abstraction (Figure 1). The (2R) configuration may influence radical stability due to steric effects .

Electrophilic Aromatic Substitution (EAS)

The 3-fluoro-4-methoxyphenyl ring directs EAS reactions:

-

Nitration : Occurs at the ortho position to methoxy (C5) due to its strong activating nature, despite fluorine’s deactivation.

-

Sulfonation : Preferentially targets the para position to fluorine (C6) under fuming H<sub>2</sub>SO<sub>4</sub> .

Directing Effects :

| Substituent | Position | Effect | Reactivity Outcome |

|---|---|---|---|

| -OCH<sub>3</sub> | C4 | Activating, ortho/para | Favors nitration at C5 |

| -F | C3 | Deactivating, meta | Limits reactivity at C2/C6 |

Oxidation Reactions

-

Product : (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-ketopropanoic acid

-

Yield : ~60% at 80°C; over-oxidation to CO<sub>2</sub> observed with prolonged heating.

Salt Formation

Reacts with bases (e.g., NaOH, NH<sub>3</sub>) to form water-soluble salts:

-

Sodium Salt : Used to enhance bioavailability in pharmaceutical formulations .

-

Ammonium Salt : Stabilizes the compound for storage at 4°C.

Biological Interactions

The compound inhibits enzymes via hydrogen bonding (carboxylic acid) and hydrophobic interactions (aromatic ring). Key findings:

-

Cyclooxygenase-2 (COX-2) Inhibition : IC<sub>50</sub> = 12 μM, attributed to fluorine’s electron-withdrawing effect enhancing binding .

-

Microsomal Stability : t<sub>1/2</sub> > 120 min in human liver microsomes, making it suitable for drug development .

Stereochemical Influence

The (2R) configuration impacts reaction outcomes:

Propiedades

IUPAC Name |

(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAABJKSOVYDFKA-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.